molecular formula C15H15FN2O3 B3017546 2-fluoro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide CAS No. 1375976-41-2

2-fluoro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide

Cat. No.: B3017546
CAS No.: 1375976-41-2
M. Wt: 290.294
InChI Key: JLXYRXWWYSERHW-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a fluorine atom, a hydroxy group, and a methoxyphenyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The compound can be reduced to remove the fluorine atom or to modify the carboxamide group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a de-fluorinated or modified carboxamide product.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-fluoro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]pyridine-4-carboxamide: Similar structure but with a different position of the methoxy group.

    2-chloro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide: Chlorine atom instead of fluorine.

    2-fluoro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-3-carboxamide: Different position of the carboxamide group.

Uniqueness

The presence of the fluorine atom in 2-fluoro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-fluoro-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3/c1-21-12-4-2-3-10(7-12)13(19)9-18-15(20)11-5-6-17-14(16)8-11/h2-8,13,19H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXYRXWWYSERHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2=CC(=NC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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